molecular formula C48H30N4 B11816043 6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile) CAS No. 102146-60-1

6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)

Cat. No.: B11816043
CAS No.: 102146-60-1
M. Wt: 662.8 g/mol
InChI Key: ICMQOAIMMZNGIQ-UHFFFAOYSA-N
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Description

6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two nicotinonitrile groups attached, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would be optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its biphenyl core and nicotinonitrile groups provide a versatile platform for further functionalization and development.

Properties

CAS No.

102146-60-1

Molecular Formula

C48H30N4

Molecular Weight

662.8 g/mol

IUPAC Name

6-[4-[4-(5-cyano-4,6-diphenylpyridin-2-yl)phenyl]phenyl]-2,4-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C48H30N4/c49-31-43-41(35-13-5-1-6-14-35)29-45(51-47(43)39-17-9-3-10-18-39)37-25-21-33(22-26-37)34-23-27-38(28-24-34)46-30-42(36-15-7-2-8-16-36)44(32-50)48(52-46)40-19-11-4-12-20-40/h1-30H

InChI Key

ICMQOAIMMZNGIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC(=C(C(=C6)C7=CC=CC=C7)C#N)C8=CC=CC=C8

Origin of Product

United States

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